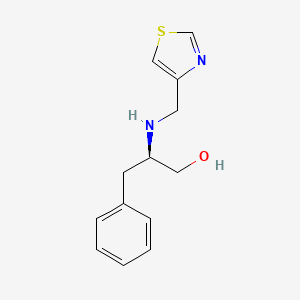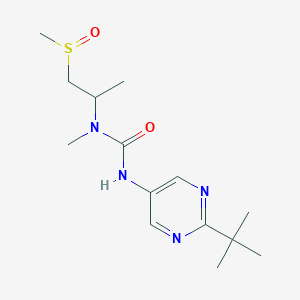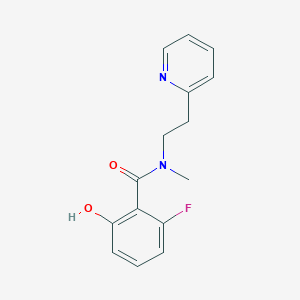![molecular formula C12H11F2N3O3 B7633047 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized through a multistep process and has been found to have a mechanism of action that inhibits the growth of cancer cells. In
Mechanism of Action
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea inhibits the growth of cancer cells by targeting the enzyme glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell proliferation and survival, and is often overexpressed in cancer cells. By inhibiting GSK3β, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has also been found to have anti-inflammatory and immunomodulatory effects. These properties make it a potential candidate for the treatment of other diseases, such as autoimmune diseases.
Advantages and Limitations for Lab Experiments
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has several advantages for lab experiments. It has been found to be effective against a variety of cancer types, making it a versatile compound for cancer research. It also has minimal toxicity in normal cells, making it a safer alternative to other cancer treatments. However, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential and limitations. Additionally, the synthesis of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea is complex and may be difficult for some labs to reproduce.
Future Directions
There are several future directions for the study of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea. One potential direction is the development of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea analogs that may have improved efficacy and safety profiles. Another potential direction is the combination of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea with other cancer treatments to improve its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea and its potential for the treatment of other diseases.
Synthesis Methods
The synthesis of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea involves a multistep process that starts with the reaction between 3-(difluoromethoxy)pyridine-2-carboxylic acid and 2-amino-4-methylpyridine. The resulting compound is then reacted with furan-2-carboxaldehyde to produce the intermediate compound, which is then treated with N,N-dimethylformamide and triethylamine to form the final product, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea.
Scientific Research Applications
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been studied extensively for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer. In addition to its anti-cancer properties, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has also been studied for its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[3-(difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c13-11(14)20-9-4-1-5-15-10(9)17-12(18)16-7-8-3-2-6-19-8/h1-6,11H,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYZEMGSFFING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)NCC2=CC=CO2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)


![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)